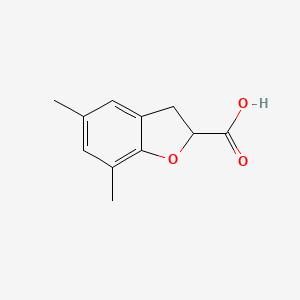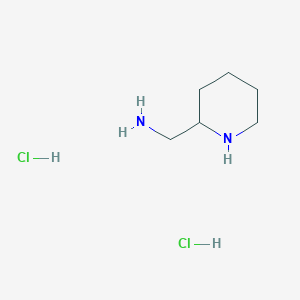
5-Methoxy-2-methylquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-methylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methoxy group at the 5-position and a methyl group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with acetic anhydride to form the corresponding acetamide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-Methoxy-2-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinazolinone derivative with a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with hydroxyl groups.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of quinazolinone derivatives with various functional groups replacing the methoxy group.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Methoxy-2-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation. The methoxy and methyl groups can enhance its binding affinity to these targets, leading to effective inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
2-Methylquinazolin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity.
5-Methoxyquinazolin-4(1H)-one: Lacks the methyl group, which may influence its binding properties.
2,5-Dimethylquinazolin-4(1H)-one: Contains an additional methyl group, which may alter its chemical reactivity.
Uniqueness
5-Methoxy-2-methylquinazolin-4(1H)-one is unique due to the presence of both methoxy and methyl groups, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
827031-24-3 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
5-methoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-7-4-3-5-8(14-2)9(7)10(13)12-6/h3-5H,1-2H3,(H,11,12,13) |
InChIキー |
SSYHZDZVRVADQW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=CC=C2)OC)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


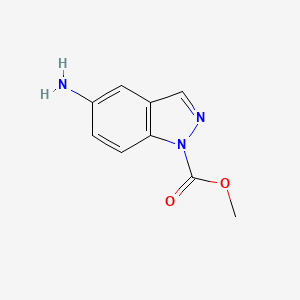




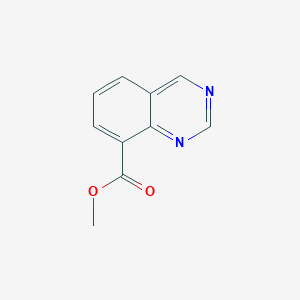
![Ethyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B11905032.png)
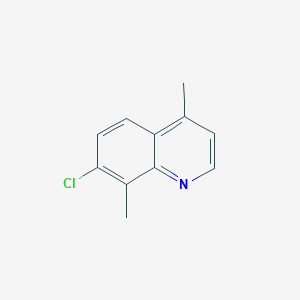

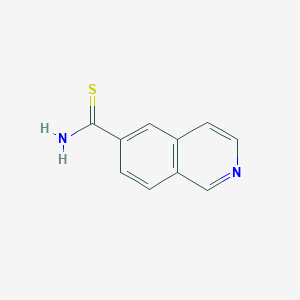

![3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]](/img/structure/B11905049.png)
